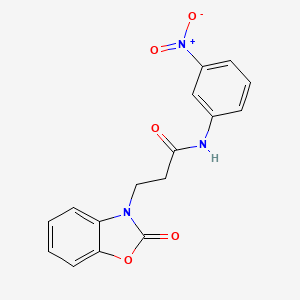

N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Description

N-(3-Nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a heterocyclic compound featuring a benzoxazolone core linked to a 3-nitrophenyl group via a propanamide chain. The benzoxazolone moiety contributes to its electron-deficient aromatic system, while the nitro group enhances electrophilicity, making it a candidate for applications in medicinal chemistry and materials science. This compound has structural similarities to other amide-based derivatives, which are often explored for their biological and catalytic properties .

Properties

IUPAC Name |

N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5/c20-15(17-11-4-3-5-12(10-11)19(22)23)8-9-18-13-6-1-2-7-14(13)24-16(18)21/h1-7,10H,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKHMPDHFRHADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves a multi-step process:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.

Nitration of Phenyl Group:

Amide Bond Formation: The final step involves coupling the nitrophenyl group with the benzoxazole derivative through an amide bond formation. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for nitration and amide bond formation to enhance efficiency and safety. Additionally, purification steps such as recrystallization or chromatography would be scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo further oxidation to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Introduction of halogens or other electrophiles onto the benzoxazole ring.

Scientific Research Applications

Introduction to N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

This compound is a complex organic compound with significant potential in various scientific and industrial applications. Its unique structural features, including the presence of a nitrophenyl group and a benzoxazole moiety, contribute to its diverse biological activities. This article explores the applications of this compound in scientific research, particularly in medicinal chemistry and biochemistry.

Physical Properties

The compound exhibits notable solubility characteristics and stability under various conditions, making it suitable for laboratory applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in disease processes.

Case Studies

- Anticancer Activity : Research indicates that compounds similar to this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, derivatives of benzoxazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of benzoxazole derivatives. The compound may modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Studies

- Inhibition of Inflammatory Mediators : Compounds related to this structure have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

The nitrophenyl group enhances the compound's ability to interact with microbial enzymes, potentially leading to antimicrobial activity.

Case Studies

- Broad-spectrum Antimicrobial Effects : Similar compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth .

Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in redox reactions, while the benzoxazole ring might engage in π-π interactions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzoxazolone vs. Benzothiazolone vs. Quinolinone

- Benzoxazolone Derivatives: The target compound’s benzoxazolone core (C7H4NO2) differs from benzothiazolone derivatives, such as N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (), which incorporates a sulfone group and a sulfur atom. This substitution increases molecular weight (372.395 g/mol vs.

- Quinolinone Derivatives: Compounds like N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides () replace benzoxazolone with a quinolinone ring. The extended aromatic system in quinolinone derivatives may improve π-π stacking interactions, as evidenced by higher melting points (127–144°C) compared to benzoxazolone analogs .

Propanamide Chain vs. Acetamide Chain

- Acetamide Analogs :

N-(3-Nitrophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide () shortens the propanamide chain to acetamide, reducing molecular weight (313.269 g/mol vs. 327.29 g/mol estimated for the target compound). This modification likely decreases lipophilicity, affecting membrane permeability in biological systems .

Substituent Variations

Nitro Group Positioning

- The 3-nitrophenyl group in the target compound contrasts with N-(2-nitrophenyl)propanamide derivatives (), where the nitro group is para-substituted. Meta-substitution may reduce steric hindrance, enhancing binding affinity in catalytic or receptor-based applications .

Sulfonamide Additions

Physicochemical Properties

Discussion and Outlook

N-(3-Nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide occupies a unique niche among benzoxazolone derivatives due to its balanced electronic profile and modular propanamide linker. Key areas for further study include:

Synthetic Optimization: Adapting high-yield routes from thiazolidinone chemistry (e.g., 85% yield in ) .

Electronic Tuning : Introducing electron-withdrawing/donating groups to modulate reactivity for catalytic applications .

This compound’s versatility underscores the importance of heterocyclic propanamides in drug discovery and materials science.

Biological Activity

N-(3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a nitrophenyl group and a benzoxazole moiety, which are known for their biological relevance.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many benzoxazole derivatives act as inhibitors for specific enzymes involved in cancer progression and inflammation.

- Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signal Transduction Pathways : The nitrophenyl group may enhance the interaction with cellular receptors, influencing pathways such as apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have demonstrated the anticancer properties of benzoxazole derivatives. For instance:

- Case Study 1 : A study on similar compounds showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via caspase activation .

Antimicrobial Activity

Benzoxazole derivatives also exhibit antimicrobial properties:

- Case Study 2 : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion tests .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 ~ 5 µM | |

| Antimicrobial | E. coli | Inhibition Zone ~ 15 mm | |

| Enzyme Inhibition | Various Enzymes | Significant inhibition |

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent. For instance:

- Cytotoxicity Studies : In vitro studies revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Tests : The compound demonstrated effectiveness against both bacterial and fungal strains, suggesting its utility in treating infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.